molecular formula C9H15BrO B13195629 2-(Bromomethyl)-2-cyclobutyloxolane

2-(Bromomethyl)-2-cyclobutyloxolane

Cat. No.: B13195629
M. Wt: 219.12 g/mol
InChI Key: VQLXXHZHMFRTNT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-cyclobutyloxolane is an organic compound characterized by the presence of a bromomethyl group attached to a cyclobutyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-cyclobutyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of cyclobutyloxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the bromination reaction is conducted in a flow reactor. This method ensures better control over reaction parameters and improves yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-2-cyclobutyloxolane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of azides, thiocyanates, or ethers.

    Elimination: Formation of alkenes.

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

2-(Bromomethyl)-2-cyclobutyloxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-cyclobutyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making the compound suitable for various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination .

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)-2-cyclobutyloxolane is unique due to its cyclobutyloxolane ring, which imparts distinct chemical properties and reactivity compared to other bromomethyl compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

2-(bromomethyl)-2-cyclobutyloxolane

InChI

InChI=1S/C9H15BrO/c10-7-9(5-2-6-11-9)8-3-1-4-8/h8H,1-7H2

InChI Key

VQLXXHZHMFRTNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCCO2)CBr

Origin of Product

United States

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